Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-b]pyridine core. This structure incorporates a sulfur-containing thiazole ring fused with a pyridine ring, substituted at positions 3, 4, 5, and 6 with formyl, methyl, methyl ester, and isopropyl groups, respectively.
Properties
Molecular Formula |
C13H14N2O3S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 3-formyl-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-16)15-19-12(9)14-11/h5-6H,1-4H3 |
InChI Key |
YJBAKWLXHKOWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Precursors: The core thiazolo[5,4-b]pyridine framework is typically formed by cyclization reactions involving appropriately substituted aminopyridines and thiocarbonyl or related sulfur-containing reagents under controlled conditions.
Formylation: Introduction of the formyl group at the 3-position is achieved via formylation reactions, commonly employing reagents such as formylating agents under mild conditions to avoid side reactions.
Esterification: The methyl ester group at position 5 is introduced by esterification of the corresponding carboxylic acid or by direct synthesis using methyl ester precursors.
Alkylation: The isopropyl group at position 6 can be introduced via alkylation reactions using isopropyl halides or related reagents.
Example Synthetic Procedure (Adapted from Ethyl Analogs)
A representative synthetic pathway, adapted from the synthesis of ethyl 3-formyl-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate, involves:
| Step | Reactants & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3,5-Dibromo-2-aminopyridine + thiocarbonyl reagent | Formation of thiazolo[5,4-b]pyridine core via cyclization at 50-80 °C | Not specified |
| 2 | Palladium-catalyzed carbonylation in methanol under CO pressure (10 kPa) at 100-105 °C for 12 h | Introduction of methyl ester group | 63.6 - 69.1 |
| 3 | Formylation using suitable formylating agents | Installation of formyl group at position 3 | Not specified |
| 4 | Alkylation with isopropyl halide | Introduction of isopropyl substituent at position 6 | Not specified |
| 5 | Purification by extraction and column chromatography | Isolation of pure product | - |
This method is supported by analogous procedures for related compounds and involves palladium-catalyzed carbonylation and controlled temperature reactions to achieve high purity and yield.
Industrial Scale Considerations
Continuous Flow Chemistry: For industrial production, continuous flow reactors are employed to improve reaction control, safety, and scalability.
Purification: Recrystallization and chromatographic techniques ensure high purity, essential for biological applications.
Optimization: Reaction parameters such as temperature, pressure, and catalyst loading are optimized for maximum yield and minimal by-products.
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.36 g/mol
Spectroscopic Characterization: ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and substitution pattern.
Purity: Typically >95% after purification.
| Preparation Step | Reaction Type | Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core Cyclization | Cyclization | 50-80 °C | 3,5-Dibromo-2-aminopyridine, thiocarbonyl reagent | Not specified | Forms thiazolo[5,4-b]pyridine scaffold |
| Ester Introduction | Pd-catalyzed Carbonylation | 100-105 °C, 10 kPa CO, 12 h | Pd catalyst, methanol | 63.6 - 69.1 | Methyl ester formation |
| Formylation | Formylation | Mild conditions | Formylating agent (e.g., DMF, POCl3) | Not specified | Adds formyl group at position 3 |
| Alkylation | Alkylation | Ambient to reflux | Isopropyl halide | Not specified | Introduces isopropyl group at position 6 |
| Purification | Chromatography/Recrystallization | Ambient | Solvents | - | Ensures high purity |
The palladium-catalyzed carbonylation step is critical for ester formation and requires careful control of CO pressure and temperature to avoid side reactions.
Formylation must be optimized to prevent overreaction or decomposition of sensitive groups.
The isopropyl substituent plays a significant role in biological activity, thus its introduction must ensure regioselectivity.
Purification methods significantly affect the final product's purity, impacting its biological evaluation.
The preparation of Methyl 3-formyl-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate involves a sequence of carefully controlled synthetic steps including cyclization, palladium-catalyzed carbonylation, formylation, and alkylation. The process benefits from modern catalytic methods and precise reaction condition control to achieve high yields and purity. These methods are supported by detailed reaction condition data and yields from patent literature and chemical supplier information, providing a robust foundation for further research and industrial application.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo[5,4-b]pyridine Derivatives
Key Comparisons :
- Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS: 2060044-26-8):
- Structural Differences : Replaces the 3-formyl group with bromo and the methyl ester with ethyl ester.
- Implications :
- The bromo substituent enhances reactivity in nucleophilic substitution reactions, unlike the formyl group, which enables electrophilic additions or condensations.
- The ethyl ester may improve lipophilicity compared to the methyl ester, affecting solubility and hydrolysis kinetics .
- 6-Chloro-3-methyl-[1,2]thiazolo[5,4-b]pyridine (CAS: 129211-90-1):
- Structural Differences : Lacks the 4-methyl, 5-carboxylate, and 6-isopropyl groups.
- Implications :
- Chloro substituents at position 6 may direct electrophilic attacks differently compared to isopropyl groups .
Heterocycle Variations: Thiazolo vs. Oxazolo Derivatives
- 3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl nitrile ():
- Structural Differences : Replaces the thiazole sulfur with oxygen (oxazole ring) and substitutes a nitrile group at position 5.
- Implications :
- The oxazole ring’s higher electronegativity may reduce aromatic stability compared to thiazole.
The nitrile group’s strong electron-withdrawing nature contrasts with the methyl ester’s moderate polarity, influencing electronic distribution and reactivity .
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS: 938018-10-1):
- Structural Differences : Features an isoxazole ring (oxygen and nitrogen) instead of thiazole, with phenyl and methyl substituents.
- Implications :
- Isoxazole’s reduced aromaticity may lower thermal stability relative to thiazolo derivatives .
Functional Group Impact on Properties
Electronic Effects
Formyl Group (Position 3) :
Methyl Ester (Position 5) :
Steric and Solubility Considerations
- This contrasts with smaller substituents (e.g., chloro) in analogs like 129211-90-1. Enhances lipophilicity compared to polar groups (e.g., methoxy) seen in other derivatives .
Comparative Data Table
Table 1: Substituent and Property Comparison
Biological Activity
Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanism of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.
The compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for various cellular processes including growth, proliferation, and survival. By inhibiting PI3Kα, it disrupts the downstream signaling cascade involving AKT and mTOR, leading to altered cellular metabolism and gene expression. This inhibition is particularly relevant in cancer biology, where aberrant activation of the PI3K pathway is common.
This compound exhibits several biochemical properties that enhance its activity:
- Lipophilicity : The compound's lipophilicity affects its absorption and distribution in biological systems. Studies have shown that modifications to its structure can significantly alter these properties, impacting bioavailability and efficacy.
- Enzyme Interaction : It interacts with various enzymes beyond PI3K, contributing to its potential as a multi-target therapeutic agent.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit potent anticancer effects by targeting PI3K. For instance, a derivative showed an IC50 value of 3.6 nM against PI3Kα . This highlights the compound's potential in overcoming drug resistance in cancer therapies.
- Structure-Activity Relationship (SAR) : Research on SAR has revealed that specific functional groups on the thiazolo[5,4-b]pyridine scaffold significantly influence its inhibitory activity against various kinases . For example, modifications at the 6-position have been linked to enhanced potency against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs).
- Multi-target Potential : The compound has also been evaluated for its activity against other kinases such as ITK and BCR-ABL. Its ability to bind selectively to these targets suggests a broad therapeutic application in treating various cancers .
Data Table: Biological Activities of Thiazolo[5,4-b]pyridine Derivatives
| Compound Structure | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Methyl derivative | PI3Kα | 3.6 | Anticancer |
| Sulfonamide variant | c-KIT | 4.77 | Overcomes imatinib resistance |
| Morpholinyl variant | PI3Kγ | 1.8 | Antitumor |
| Other derivatives | VEGFR2 | Varies | Antiangiogenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
